molecular formula C21H18ClFN2O3S B4972546 2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide

2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide

Cat. No. B4972546
M. Wt: 432.9 g/mol
InChI Key: PGWJUEDLWLCHNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound is known to possess a variety of biochemical and physiological effects, which make it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. Additionally, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is required for DNA replication and cell division.
Biochemical and Physiological Effects:
2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide has been found to possess a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, which play a role in the development of inflammatory diseases such as rheumatoid arthritis. This compound has also been found to possess antibacterial properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

The advantages of using 2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide in lab experiments include its potent anti-cancer and anti-inflammatory properties, as well as its ability to inhibit the growth of bacteria. However, there are some limitations to using this compound in lab experiments. For example, this compound has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, this compound may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on 2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide. One possible direction is to investigate the use of this compound in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, further research could be conducted to investigate the mechanism of action of this compound in more detail, as well as to identify any potential off-target effects. Finally, future research could focus on the development of new synthesis methods for this compound, with the goal of improving yields and purity.

Synthesis Methods

The synthesis of 2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide involves the reaction of 2-chloro-6-fluorobenzyl chloride with thioacetic acid, followed by the reaction of the resulting thioester with 2-aminobenzamide. The final product is obtained by reacting the intermediate with 2-furylmethylamine. This synthesis method has been optimized to ensure high yields and purity of the final product.

Scientific Research Applications

2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide has been extensively studied for its potential applications in the field of medicine. This compound has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-[[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]acetyl]amino]-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O3S/c22-17-7-3-8-18(23)16(17)12-29-13-20(26)25-19-9-2-1-6-15(19)21(27)24-11-14-5-4-10-28-14/h1-10H,11-13H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWJUEDLWLCHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)NC(=O)CSCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[(2-chloro-6-fluorobenzyl)sulfanyl]acetyl}amino)-N-(furan-2-ylmethyl)benzamide

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